3-Aminoisoxazole-4-carboxylic acid
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Overview
Description
3-Aminoisoxazole-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atomsIsoxazole derivatives, including this compound, are known for their diverse biological activities, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Aminoisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-aminoisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure but has a methyl group at the 3-position.
Isoxazole-3-carboxylic acid: Lacks the amino group at the 3-position.
Isoxazole-5-carboxylic acid: Has the carboxylic acid group at the 5-position instead of the 4-position.
Uniqueness: 3-Aminoisoxazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the isoxazole ring. This bifunctional nature allows for diverse chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C4H4N2O3 |
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Molecular Weight |
128.09 g/mol |
IUPAC Name |
3-amino-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O3/c5-3-2(4(7)8)1-9-6-3/h1H,(H2,5,6)(H,7,8) |
InChI Key |
LVKIAYWREWZKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)N)C(=O)O |
Origin of Product |
United States |
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